molecular formula C13H13NO B1316157 4-(4-Oxocyclohexyl)benzonitrile CAS No. 73204-07-6

4-(4-Oxocyclohexyl)benzonitrile

Cat. No. B1316157
CAS RN: 73204-07-6
M. Wt: 199.25 g/mol
InChI Key: XFRVACCGEKPJDI-UHFFFAOYSA-N
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Patent
US08637576B2

Procedure details

To a solution of the crude mixture of 4-(4-oxo-cyclohex-1-enyl)-benzonitrile and 4-(4-oxo-cyclohex-1-enyl)-benzonitrile prepared above in step c (36.6 mmol) in EtOAc (120 mL) was added 10% Pd—C (900 mg) and the reaction was degassed (3×vacuum and H2). After being stirred 7 hours under H2 atmosphere, additional 10% Pd—C (500 mg) was added and the resulting reaction was stirred for an additional 12 h under H2 atmosphere. The catalyst was removed by filtration through Celite and the filtrate was concentrated under reduced pressure to give 4-(4-oxo-cyclohexyl)-benzonitrile as a white solid. The product was used for next step without further purification.
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH2:3]1>CCOC(C)=O.[Pd]>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC=C(CC1)C1=CC=C(C#N)C=C1
Name
4-(4-oxo-cyclohex-1-enyl)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC=C(CC1)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After being stirred 7 hours under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was degassed (3×vacuum and H2)
ADDITION
Type
ADDITION
Details
additional 10% Pd—C (500 mg) was added
CUSTOM
Type
CUSTOM
Details
the resulting reaction
STIRRING
Type
STIRRING
Details
was stirred for an additional 12 h under H2 atmosphere
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O=C1CCC(CC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.